molecular formula C22H25N3O4S B2385773 3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-19-9

3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2385773
CAS No.: 392241-19-9
M. Wt: 427.52
InChI Key: KYVLDXMVIMXJNQ-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a triethoxy-substituted benzamide and a 3-methylphenyl group.

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)20(26)23-22-25-24-21(30-22)15-10-8-9-14(4)11-15/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVLDXMVIMXJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Attachment of the Benzamide Core: The synthesized thiadiazole ring is then coupled with a benzamide derivative through a condensation reaction, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of Ethoxy Groups: The final step involves the ethoxylation of the benzamide core, which can be achieved by reacting the intermediate with ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The ethoxy groups in the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxy groups.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C22H25N3O4S
  • Molecular Weight : 427.52 g/mol
  • Functional Groups : Ethoxy groups (-OEt), thiadiazole ring, benzamide structure.

Chemistry

  • Building Block : This compound serves as an important building block for synthesizing more complex organic molecules due to its reactive functional groups.
  • Reagent in Organic Reactions : It can be utilized in various organic reactions to generate new compounds.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity against various pathogens. Its structure allows for interactions that may inhibit bacterial growth.
  • Anticancer Activity : Studies have explored its effects on cancer cell lines, suggesting that it may induce apoptosis (programmed cell death) in cancer cells through modulation of cellular pathways.

Medicine

  • Therapeutic Applications : The compound is being investigated for its potential use in developing new drugs targeting specific biological pathways involved in diseases such as cancer and infections.
  • Mechanism of Action : It may exert its effects by binding to enzymes critical for DNA replication or protein synthesis, thus disrupting cellular functions.

Industry

  • Advanced Materials Development : The compound can be used in the development of advanced materials and specialty chemicals due to its unique properties.

Antimicrobial Activity Study

In a recent study published in the International Journal of Pharmaceutical Sciences, researchers synthesized several derivatives of thiadiazole compounds similar to 3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide. They evaluated their antimicrobial activity using agar-well diffusion methods. Some derivatives demonstrated significant inhibition against both bacterial and fungal strains, indicating the potential utility of these compounds in medical applications .

Anticancer Mechanism Exploration

A study published in Molecular Pharmacology examined the anticancer properties of thiadiazole derivatives. The findings suggested that these compounds could induce apoptosis in cancer cells by activating caspase pathways. This research highlights the therapeutic potential of compounds like this compound in oncology .

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on the Benzamide Moiety

The triethoxy substitution on the benzamide distinguishes this compound from simpler analogues. For example:

  • Methoxy-substituted analogues : Compounds like 2-methoxy-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide () exhibit reduced steric bulk compared to the triethoxy derivative, which may enhance membrane permeability but reduce solubility .
  • Nitro-substituted analogues : 3,4,5-Triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide () replaces the methyl group with a nitro substituent, introducing strong electron-withdrawing effects that could alter electronic interactions with biological targets .
Table 1: Substituent Impact on Benzamide Derivatives
Compound Benzamide Substituents Key Properties
Target compound 3,4,5-Triethoxy High lipophilicity, potential H-bonding
4-Nitro-N-(5-(4-methoxyphenyl)-...) 4-Nitro Electron-withdrawing, polar
2-Methoxy-N-(5-(pyridin-2-yl)-...) 2-Methoxy Moderate solubility, smaller steric bulk

Thiadiazole Ring Modifications

The 3-methylphenyl group on the thiadiazole ring contrasts with halogenated or heteroaromatic substituents in other derivatives:

  • Halogenated analogues : Bromo-substituted compounds, such as 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (), demonstrate enhanced bioactivity (e.g., 100% protection in mortality assays), likely due to halogen-mediated hydrophobic interactions .
Table 2: Thiadiazole Substituent Comparisons
Compound Thiadiazole Substituent Biological Activity
Target compound 3-Methylphenyl Unknown (structural focus)
5-Bromo-N-(5-(2-chlorophenyl)-...) 2-Chlorophenyl, 5-Bromo High efficacy in mortality assays
N-(5-(Pyridin-2-yl)-...) Pyridin-2-yl Anticancer potential

Biological Activity

3,4,5-Triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₁N₃O₄S, with a molecular weight of 351.42 g/mol. The structure features a benzamide backbone substituted with a thiadiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₄S
Molecular Weight351.42 g/mol
IUPAC NameThis compound
InChIKeyCOYVXKSOAQHVGN-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC₅₀ values reported in the range of 0.28 to 10 μg/mL for related thiadiazole derivatives indicate promising anticancer activity.
  • HeLa (Cervical Cancer) : Compounds with similar structures exhibited IC₅₀ values as low as 29 μM against HeLa cells .

The mechanism of action may involve the inhibition of key enzymes associated with cancer cell proliferation. For example, some derivatives have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis .

Antimicrobial Activity

In addition to anticancer properties, the compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been reported to exhibit inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The specific mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities. The results indicated that compounds with a thiadiazole ring showed significant antiproliferative activity against multiple cancer cell lines .
  • Mechanism Studies : Computational studies involving molecular docking have suggested that these compounds interact with specific biological targets at the molecular level. For instance, binding interactions with tubulin were observed in some derivatives .
  • Comparative Analysis : A comparative analysis of various benzamide derivatives demonstrated that those containing thiadiazole exhibited enhanced potency against RET kinase activity in cancer therapy settings .

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